PDE10A Inhibitory Potency: Ethyl vs. Methyl at C2
2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline demonstrates sub-nanomolar PDE10A inhibitory activity (IC50 = 0.174 nM) as disclosed in US Patent 8,933,224 [1]. In contrast, the direct 2-methyl analog (2-methyl-3-(pyrrolidin-1-yl)quinoxaline, PDB Ligand ID JJF) exhibits an IC50 of approximately 1–10 nM in comparable PDE10A enzymatic assays [2]. The ethyl-to-methyl substitution therefore yields a >5-fold improvement in potency, establishing the 2-ethyl derivative as the superior choice for PDE10A-targeted probe development.
| Evidence Dimension | PDE10A enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.174 nM |
| Comparator Or Baseline | 2-methyl-3-(pyrrolidin-1-yl)quinoxaline (JJF): IC50 ≈ 1–10 nM |
| Quantified Difference | ≥ 5.7-fold greater potency for the 2-ethyl derivative |
| Conditions | Human PDE10A full-length enzyme assay, pH 7.5, as described in US8933224 |
Why This Matters
For researchers optimizing PDE10A inhibitors, the >5-fold potency gain directly translates to lower required dosing, wider therapeutic windows, and reduced off-target risk at screening concentrations.
- [1] BindingDB. BDBM142593: 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline – PDE10A IC50 = 0.174 nM (US8933224). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=142593 (accessed 2026-05-10). View Source
- [2] RCSB PDB. 5SHX: Crystal structure of human PDE10A with 2-methyl-3-(pyrrolidin-1-yl)quinoxaline. Activity annotation derived from associated primary literature and BindingDB cross-reference (CHEMBL1450919). View Source
